molecular formula C15H13FN2O2 B7476207 N-(5-acetamido-2-fluorophenyl)benzamide

N-(5-acetamido-2-fluorophenyl)benzamide

Cat. No.: B7476207
M. Wt: 272.27 g/mol
InChI Key: GVXFOZZWNZQNHW-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-fluorophenyl)benzamide is a benzamide derivative characterized by a benzamide backbone (a benzene ring linked to an amide group) with two key substituents:

  • Acetamido group (-NHCOCH₃) at the 5-position of the phenyl ring.
  • Fluorine atom at the 2-position of the phenyl ring.

Its properties can be inferred from structurally similar compounds discussed below.

Properties

IUPAC Name

N-(5-acetamido-2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-10(19)17-12-7-8-13(16)14(9-12)18-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXFOZZWNZQNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)F)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following benzamide derivatives share structural similarities but differ in substituents, molecular weight, and applications:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Primary Use/Application Reference
N-(5-acetamido-2-fluorophenyl)benzamide -F (2), -NHCOCH₃ (5) ~270.27 (calculated) Not explicitly stated
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) -Cl (2,3), -OCH₂OCH₂CH₃ (4) ~344.22 (calculated) Pesticide
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) -F (2,4), -CF₃ (3) ~425.31 (calculated) Herbicide
N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide -Cl (5), -CH₃ (2), -F (2') 277.72 Not specified
5-amino-2-chloro-N-(2-fluorophenyl)benzamide -Cl (2), -NH₂ (5), -F (2') 264.68 Not specified
Key Observations:

Halogenation Patterns :

  • Fluorine and chlorine substituents are common in agrochemicals (e.g., etobenzanid, diflufenican) due to their electron-withdrawing effects, enhancing stability and bioactivity .
  • The target compound’s 2-fluorophenyl group aligns with analogs like diflufenican but lacks additional halogens seen in dichlorophenyl derivatives.

Amino groups (e.g., in 5-amino-2-chloro-N-(2-fluorophenyl)benzamide ) could increase reactivity or interaction with biological targets.

Molecular Weight :

  • The target compound (~270 g/mol) falls within the range of typical small-molecule drugs or agrochemicals (250–500 g/mol), similar to analogs in the table.

Physicochemical and Bioactive Properties

While direct data for this compound are unavailable, trends from analogs suggest:

  • Lipophilicity : Fluorine and chlorine substituents increase logP (lipophilicity), favoring membrane permeability. The acetamido group may moderate this effect by introducing polarity.
  • Stability : Fluorine’s electronegativity enhances metabolic stability, a feature exploited in herbicides like diflufenican .
  • Bioactivity : Dichlorophenyl derivatives (e.g., etobenzanid) are potent pesticides, while trifluoromethyl groups (e.g., diflufenican) enhance herbicidal activity . The acetamido group’s role remains speculative but could mimic natural substrates in enzyme inhibition.

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